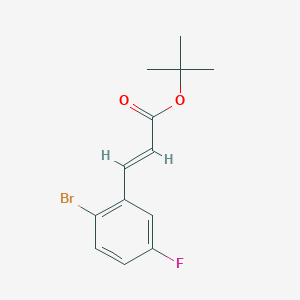
(E)-tert-butyl 3-(2-bromo-5-fluorophenyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-tert-butyl 3-(2-bromo-5-fluorophenyl)acrylate is an organic compound that belongs to the class of acrylates It is characterized by the presence of a tert-butyl group, a bromo-fluorophenyl group, and an acrylate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-tert-butyl 3-(2-bromo-5-fluorophenyl)acrylate typically involves the following steps:
Bromination and Fluorination: The starting material, 2-bromo-5-fluorobenzotrifluoride, is prepared through a series of reactions involving nitration, reduction, diazotization, and bromination
Acrylation: The bromo-fluorophenyl intermediate is then subjected to acrylation using tert-butyl acrylate under basic conditions to yield the final product
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield.
化学反応の分析
Types of Reactions: (E)-tert-butyl 3-(2-bromo-5-fluorophenyl)acrylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can be substituted with other functional groups using appropriate reagents.
Addition Reactions: The acrylate moiety can participate in addition reactions with nucleophiles and electrophiles.
Polymerization: The acrylate group can undergo polymerization to form polymers with unique properties.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide in acetone for halogen exchange.
Addition: Nucleophiles like amines or thiols under basic conditions.
Polymerization: Radical initiators like azobisisobutyronitrile (AIBN) in the presence of heat or UV light.
Major Products:
Substitution: Products with different halogen or functional groups replacing the bromo or fluoro groups.
Addition: Adducts formed by the addition of nucleophiles or electrophiles to the acrylate moiety.
Polymerization: Polymers with varying chain lengths and properties.
科学的研究の応用
(E)-tert-butyl 3-(2-bromo-5-fluorophenyl)acrylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its role in drug design and development due to its unique structural features.
Industry: Utilized in the production of specialty polymers and materials with specific properties.
作用機序
The mechanism of action of (E)-tert-butyl 3-(2-bromo-5-fluorophenyl)acrylate involves its interaction with molecular targets through its functional groups. The acrylate moiety can participate in Michael addition reactions, while the bromo and fluoro groups can engage in halogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
類似化合物との比較
Comparison: (E)-tert-butyl 3-(2-bromo-5-fluorophenyl)acrylate is unique due to the presence of both bromo and fluoro groups on the phenyl ring, which imparts distinct reactivity and properties compared to similar compounds. The tert-butyl group also adds steric hindrance, influencing its chemical behavior and interactions.
特性
IUPAC Name |
tert-butyl (E)-3-(2-bromo-5-fluorophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrFO2/c1-13(2,3)17-12(16)7-4-9-8-10(15)5-6-11(9)14/h4-8H,1-3H3/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYWIMBGQAYYCJ-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=C(C=CC(=C1)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C1=C(C=CC(=C1)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














